Technical Guide: Physicochemical Characterization and Applications of D-Mannitol-1,1'-d2
Technical Guide: Physicochemical Characterization and Applications of D-Mannitol-1,1'-d2
The following is an in-depth technical guide on the physicochemical properties and applications of D-Mannitol-1,1'-d2, structured for researchers and drug development professionals.
Executive Summary & Identity
D-Mannitol-1,1'-d2 is a stable isotope-labeled isotopologue of D-mannitol, a six-carbon sugar alcohol (polyol). Characterized by the substitution of protium (
Its primary value lies in its spectroscopic distinctiveness —it retains the physicochemical behavior of bulk mannitol (solubility, crystallinity, metabolic inertness) while providing a "silent" background in
Chemical Identity Table
| Property | Specification |
| Chemical Name | D-Mannitol-1,1'-d2 |
| Synonyms | (2R,3R,4R,5R)-Hexane-1,1',2,3,4,5,6-hexol-1,1'-d2; D-Mannitol-d2 |
| CAS Number | 2649096-16-0 (Labeled); 69-65-8 (Unlabeled) |
| Molecular Formula | C |
| Molecular Weight | ~184.18 g/mol (Unlabeled: 182.17 g/mol ) |
| Isotopic Purity | Typically ≥ 98 atom % D |
| Chemical Purity | ≥ 98% (CP) |
Physicochemical Profile
The incorporation of deuterium at the C1 and C6 positions exerts a negligible "isotope effect" on the macroscopic physical properties of the solid or solution state. Therefore, D-Mannitol-1,1'-d2 exhibits properties nearly identical to standard USP/EP grade mannitol.
Solid-State Properties
Mannitol is unique among sugar alcohols due to its polymorphism and low hygroscopicity. These properties are preserved in the deuterated form, making it an excellent solid-state NMR probe.
-
Polymorphism: D-Mannitol-1,1'-d2 can exist in three primary crystalline forms:
- -form: Thermodynamically most stable; the standard commercial form.
- -form: Metastable; formed via specific cooling profiles.
- -form: Least stable; often formed during rapid lyophilization.
-
Hygroscopicity: Non-hygroscopic. It does not pick up significant moisture below 90% Relative Humidity (RH) at 25°C. This stability is crucial for its use as a gravimetric standard.
-
Melting Point: 166–168 °C (Sharp endotherm).
Solution Properties
-
Solubility: Freely soluble in water (~180 mg/mL at 20°C); slightly soluble in pyridine; practically insoluble in ethanol and ether.
-
pKa: ~13.5 (Very weak acid). It is essentially non-ionizable in the physiological pH range (pH 1–9).
-
Stability: Chemically inert. The C-D bond is stronger than the C-H bond (
kJ/mol vs. kJ/mol), rendering the labeled positions highly resistant to enzymatic oxidation or chemical exchange under standard storage conditions.
Spectroscopic Characterization (The "Why")
The utility of D-Mannitol-1,1'-d2 is defined by its behavior in analytical spectroscopy.
Nuclear Magnetic Resonance ( H-NMR)
In unlabeled mannitol, the protons at C1 and C6 (hydroxymethyl groups) appear as a complex multiplet around 3.60–3.85 ppm .
-
Effect of Labeling: In D-Mannitol-1,1'-d2, these signals are absent (or reduced to <2% residual intensity).
-
Spectral Simplification: The removal of the C1/C6 protons simplifies the coupling patterns of the adjacent C2/C5 protons, making the remaining spectrum easier to interpret. This "spectral silence" allows researchers to quantify endogenous mannitol levels in a sample without signal overlap from the internal standard.
Mass Spectrometry (MS)
-
Mass Shift: The substitution adds +2.014 Da to the molecular mass.
-
Ionization: In ESI-MS (negative mode), the dominant ion is typically
.-
Unlabeled Mannitol (
): 181.1 -
D-Mannitol-1,1'-d2 (
): 183.1
-
-
Fragmentation: The deuterium label is stable during soft ionization, ensuring the +2 Da shift is conserved in the parent ion, enabling precise Isotope Dilution Mass Spectrometry (IDMS).
Experimental Protocols & Applications
Workflow: Isotope Dilution Mass Spectrometry (IDMS)
This protocol describes the use of D-Mannitol-1,1'-d2 as an internal standard to quantify mannitol in biological plasma or formulation matrices.
Reagents:
-
Analyte Matrix (e.g., Plasma).
-
Internal Standard (ISTD): D-Mannitol-1,1'-d2 (1 mg/mL in 50:50 Methanol:Water).
-
Precipitation Solvent: Cold Acetonitrile.
Step-by-Step Protocol:
-
Spiking: Aliquot 100 µL of sample into a centrifuge tube. Add 10 µL of ISTD solution. Vortex for 10 seconds.
-
Why: Early spiking corrects for extraction efficiency and matrix effects.
-
-
Protein Precipitation: Add 400 µL of cold Acetonitrile. Vortex vigorously for 30 seconds.
-
Centrifugation: Spin at 10,000 x g for 10 minutes at 4°C to pellet proteins.
-
Supernatant Transfer: Transfer clear supernatant to an LC vial.
-
LC-MS/MS Analysis: Inject onto a HILIC column (e.g., Amide phase).
-
Monitor transitions:
(Analyte) and (ISTD).
-
-
Quantification: Calculate the ratio of Area
/ Area . Plot against a calibration curve.
Application Diagram: Analytical Logic
The following diagram illustrates the decision matrix for selecting D-Mannitol-1,1'-d2 in drug development workflows.
Figure 1: Decision matrix for utilizing D-Mannitol-1,1'-d2 across bioanalytical, metabolic, and formulation workflows.
Handling, Storage & Regulatory Notes
Storage & Stability
-
Temperature: Store at Room Temperature (15–25°C).
-
Environment: Keep container tightly closed. While non-hygroscopic, exposure to high humidity (>90%) can induce cake formation or polymorphic transitions (metastable
to stable ). -
Reconstitution: Solutions in water or D
O should be prepared fresh or stored at 4°C. The C-D bond is stable against exchange with solvent protons (H/D exchange) at neutral pH.
Regulatory & Safety
-
Controlled Substance Status: D-Mannitol (bulk) is sometimes monitored as a "cutting agent" for controlled substances, but it is not a controlled substance itself in most jurisdictions (e.g., USA, EU) for research purposes.
-
Safety: Non-toxic. SDS typically classifies it as non-hazardous.
-
Disposal: Standard organic waste protocols.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 129857159, D-Mannitol-1,1'-d2. PubChem. Available at: [Link]
- Caira, M. R. Crystalline Polymorphism of Organic Compounds. Topics in Current Chemistry, 1998. (Contextual grounding for Mannitol polymorphism).
